2-(5-Iodopyridin-3-yl)acetaldehyde
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Overview
Description
2-(5-Iodopyridin-3-yl)acetaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 5-position of the pyridine ring and an acetaldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodopyridin-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the iodination of 2-(pyridin-3-yl)acetaldehyde. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(5-Iodopyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(5-Iodopyridin-3-yl)acetic acid.
Reduction: 2-(5-Iodopyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Iodopyridin-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Iodopyridin-3-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyridin-3-yl acetate: Similar structure with a bromine atom instead of an acetaldehyde group.
2-(Pyridin-3-yl)acetaldehyde: Lacks the iodine atom, making it less reactive in certain chemical reactions.
5-Iodopyridin-3-ol: Contains a hydroxyl group instead of an acetaldehyde group.
Uniqueness
2-(5-Iodopyridin-3-yl)acetaldehyde is unique due to the presence of both an iodine atom and an acetaldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
Molecular Formula |
C7H6INO |
---|---|
Molecular Weight |
247.03 g/mol |
IUPAC Name |
2-(5-iodopyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H6INO/c8-7-3-6(1-2-10)4-9-5-7/h2-5H,1H2 |
InChI Key |
ZKEJRCALTKKTGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1I)CC=O |
Origin of Product |
United States |
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